An In-Depth Technical Guide to cis-3-Benzyloxymethylcyclobutanol: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to cis-3-Benzyloxymethylcyclobutanol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-3-Benzyloxymethylcyclobutanol is a versatile bifunctional molecule increasingly recognized for its utility in organic synthesis and pharmaceutical development. Its unique structural features, comprising a strained cyclobutane ring, a hydroxyl group, and a benzyloxymethyl substituent, make it a valuable building block for complex molecular architectures. This technical guide provides a comprehensive overview of the core chemical properties, a detailed (though synthetically inferred) experimental protocol, and its significant applications, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
cis-3-Benzyloxymethylcyclobutanol is a light yellow liquid at room temperature. The presence of the benzyloxymethyl group enhances its stability and solubility in various organic solvents, facilitating its application in a wide range of chemical reactions. Key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 172324-68-4 | [1] |
| Molecular Formula | C₁₂H₁₆O₂ | |
| Molecular Weight | 192.26 g/mol | |
| Appearance | Light yellow liquid | |
| Purity | ≥96% (GC) - 97% | |
| IUPAC Name | (1R,3R)-3-(benzyloxymethyl)cyclobutanol | |
| Boiling Point | 297.2 ± 13.0 °C (Predicted) | |
| Density | 1.113 ± 0.06 g/cm³ (Predicted) | |
| pKa | 15.10 ± 0.40 (Predicted) | |
| Storage | 0-8°C, Refrigerate, Keep container tightly closed, Store away from oxidizing agents. |
Chemical Identifiers:
| Identifier | Value | Source(s) |
| InChI Key | KVQOEODTOJCIPA-UHFFFAOYSA-N | |
| SMILES | C1C(CC1O)COCC2=CC=CC=C2 | |
| PubChem CID | 10442570 | |
| MDL Number | MFCD06657676 |
Synthesis and Experimental Protocols
Inferred Synthetic Pathway
The synthesis would likely commence with 3-oxocyclobutanecarboxylic acid, a commercially available starting material. The process involves esterification, reduction of the ketone, reduction of the ester, and finally, benzylation of the primary alcohol.
Caption: Inferred synthetic pathway to cis-3-Benzyloxymethylcyclobutanol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard procedures for the reactions outlined above.
Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid
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To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.05 eq) dropwise at 0°C.
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Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the mixture and remove the methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-oxocyclobutanecarboxylate.
Step 2: Stereoselective Reduction of Methyl 3-oxocyclobutanecarboxylate
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Dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol or ethanol (10 mL/mmol) and cool the solution to 0°C.
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Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 5°C.
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Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.
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Quench the reaction by the slow addition of acetone, followed by water.
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Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude cis-methyl 3-hydroxycyclobutanecarboxylate.
Step 3: Reduction of the Ester to the Diol
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Prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) under an inert atmosphere (e.g., argon or nitrogen) and cool to 0°C.
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Add a solution of cis-methyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
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Cool the reaction to 0°C and quench sequentially by the careful dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
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Filter the resulting white precipitate through a pad of Celite and wash thoroughly with THF.
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Concentrate the filtrate to yield cis-3-(hydroxymethyl)cyclobutanol.
Step 4: Selective Benzylation of the Primary Alcohol
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Dissolve cis-3-(hydroxymethyl)cyclobutanol (1.0 eq) in anhydrous THF (15 mL/mmol) under an inert atmosphere and cool to 0°C.
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Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) portion-wise.
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Allow the mixture to stir at 0°C for 30 minutes, then add benzyl bromide (BnBr) (1.1 eq) dropwise.
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Let the reaction warm to room temperature and stir for 12-16 hours.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography on silica gel to afford cis-3-Benzyloxymethylcyclobutanol.
Applications in Drug Discovery and Organic Synthesis
cis-3-Benzyloxymethylcyclobutanol serves as a key intermediate in the synthesis of a variety of pharmaceuticals and is a versatile building block in organic synthesis.[2] Its applications extend to materials science for creating polymers and coatings with specific properties.[2]
Caption: Key application areas of cis-3-Benzyloxymethylcyclobutanol.
Role as a PROTAC Linker
A significant and modern application of cis-3-Benzyloxymethylcyclobutanol is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The cis-3-Benzyloxymethylcyclobutanol moiety is incorporated into the linker region connecting the E3 ligase ligand and the target protein ligand. The specific stereochemistry and length of the linker are crucial for the formation of a stable and productive ternary complex (E3 ligase-PROTAC-target protein), which is a prerequisite for efficient protein degradation.
The Ubiquitin-Proteasome Signaling Pathway
The mechanism of action for PROTACs relies on hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome Pathway (UPP).
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Ubiquitin Activation: Ubiquitin (Ub) is activated by an E1 activating enzyme in an ATP-dependent manner.
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Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.
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Ubiquitin Ligation: An E3 ligase, recruited by the PROTAC, facilitates the transfer of ubiquitin from the E2 enzyme to lysine residues on the target protein.
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Polyubiquitination: A chain of ubiquitin molecules is built upon the target protein.
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Proteasomal Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome, and the ubiquitin molecules are recycled.
Caption: PROTAC mechanism via the Ubiquitin-Proteasome Pathway.
Conclusion
cis-3-Benzyloxymethylcyclobutanol is a chemical entity of growing importance, particularly for professionals in drug discovery and development. Its well-defined structure and versatile reactivity make it an ideal scaffold for creating novel therapeutics, most notably as a linker in the rapidly advancing field of targeted protein degradation with PROTACs. A thorough understanding of its chemical properties and synthetic accessibility is crucial for leveraging its full potential in the design of next-generation medicines.
